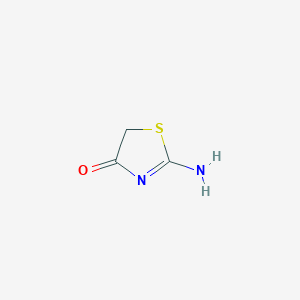

4(5H)-Thiazolone, 2-amino-

Overview

Description

4(5H)-Thiazolone, 2-amino-, also known as 2-aminothiazol-4(5H)-one, is a partially hydrogenated thiazole derivative. It contains an amino group in the 2-position and a carbonyl group in the 4-position. 4(5H)-Thiazolone, 2-amino- derivatives exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties .

Mechanism of Action

Target of Action

2-Aminothiazol-4(5H)-one, also known as 2-Imino-4-thiazolidinone or Pseudothiohydantoin, has been found to interact with several targets. One of the primary targets is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . Compounds with this substitution have been found to possess strong binding affinity .

Biochemical Pathways

Given its interaction with udp-n-acetylmuramate/l-alanine ligase, it is likely that it affects the pathways related to bacterial cell wall synthesis . By inhibiting this enzyme, the compound could potentially disrupt the formation of the bacterial cell wall, leading to bacterial cell death .

Result of Action

The compound has shown moderate to significant antibacterial and antifungal potential . It has demonstrated significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . Additionally, it has shown antifungal potential against Candida glabrata and Candida albicans .

Biochemical Analysis

Biochemical Properties

Pseudothiohydantoin exhibits a number of biological activities . It has been studied for its inhibitory activity towards 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The structure of Pseudothiohydantoin and its lipophilicity, a parameter that determines solubility in lipids and nonpolar solvents, play a significant role in its biochemical reactions .

Cellular Effects

Pseudothiohydantoin derivatives have shown to inhibit the activity of 11β-HSD2 to a greater extent than 11β-HSD1 . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Pseudothiohydantoin involves its interaction with 11β-HSD1 and 11β-HSD2 . It exerts its effects at the molecular level, including binding interactions with these biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its lipophilicity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile have been studied .

Metabolic Pathways

Its interaction with 11β-HSD1 and 11β-HSD2 suggests it may play a role in the metabolism of glucocorticoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4(5H)-Thiazolone, 2-amino- can be synthesized through various methods. One common method involves the reaction of thiourea with a corresponding 2-bromo ester. This reaction is typically carried out in ethanol under reflux conditions . Another method involves the reaction of [e]-fused 1H-pyrrole-2,3-diones with thiourea, which proceeds under catalyst-free conditions and yields the product without the need for preparative chromatography .

Industrial Production Methods: Industrial production methods for pseudothiohydantoin are similar to laboratory synthesis but are scaled up to meet industrial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4(5H)-Thiazolone, 2-amino- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of pseudothiohydantoin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include different solvents, temperatures, and catalysts .

Major Products Formed: The major products formed from the reactions of pseudothiohydantoin depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

4(5H)-Thiazolone, 2-amino- derivatives have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology and medicine, they are studied for their potential as antibacterial, antifungal, and antiviral agents. Additionally, pseudothiohydantoin derivatives have shown promise in anticancer therapy by inhibiting enzymes like 11β-hydroxysteroid dehydrogenase .

Comparison with Similar Compounds

4(5H)-Thiazolone, 2-amino- is structurally related to other thiazole derivatives, such as thiohydantoin and rhodanine. pseudothiohydantoin is unique due to its specific functional groups and biological activities. Similar compounds include:

- Thiohydantoin

- Rhodanine

- Thiazolidine-2,4-dione

These compounds share some structural similarities but differ in their chemical properties and biological activities .

Biological Activity

4(5H)-Thiazolone, 2-amino- (also known as 2-aminothiazol-4(5H)-one) is a thiazole derivative characterized by an amino group at the 2-position and a carbonyl group at the 4-position. This compound has garnered significant attention due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

The primary mechanism of action involves the inhibition of specific enzymes critical for bacterial cell wall synthesis. Notably, it targets UDP-N-acetylmuramate/L-alanine ligase , which plays a vital role in the biosynthesis of peptidoglycan in bacterial cells. The interaction with this enzyme disrupts bacterial growth and viability, leading to its antibacterial effects.

Antimicrobial Activity

4(5H)-Thiazolone, 2-amino- derivatives have been shown to exhibit significant antimicrobial properties against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against different microbial strains:

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 4f | Candida glabrata | <31.25 |

| Compound 4b | Klebsiella pneumoniae | 62.5 |

| Compound 4c | Escherichia coli | <31.25 |

| Compound 8d | Aspergillus niger | 32–42 |

| Compound 8e | Candida albicans | 32–42 |

These findings indicate that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antiviral Activity

Research has also highlighted the antiviral potential of thiazolone derivatives. Specific compounds have demonstrated efficacy against viruses such as vaccinia and Marburg viruses. This activity is attributed to their ability to inhibit viral replication through various mechanisms, including interference with viral enzymes .

Anticancer Activity

Recent studies suggest that some derivatives of 4(5H)-Thiazolone, 2-amino- may exhibit anticancer properties by inhibiting enzymes involved in cancer cell proliferation. For instance, certain benzylidene derivatives have been identified as inhibitors of FGFR1 kinase, a target in cancer therapy .

Study on Antimicrobial Properties

In a study conducted by Dogan et al., various substitutions at the amine group of thiazolone derivatives were tested for antimicrobial activity against different bacterial and fungal strains. The p-chlorophenyl derivative showed notable activity against Staphylococcus aureus, with an MIC value of 62.5 µg/mL, suggesting potential for further development into new antibacterial agents .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have revealed that modifications in the thiazolone structure significantly affect biological activity. For example, larger substituents at the C-2 position generally enhance lipophilicity and biological efficacy. This relationship underscores the importance of molecular design in developing effective therapeutic agents .

Properties

CAS No. |

556-90-1 |

|---|---|

Molecular Formula |

C3H4N2OS |

Molecular Weight |

116.14 g/mol |

IUPAC Name |

2-imino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C3H4N2OS/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6) |

InChI Key |

HYMJHROUVPWYNQ-UHFFFAOYSA-N |

SMILES |

C1C(=O)N=C(S1)N |

Canonical SMILES |

C1C(=O)NC(=N)S1 |

Key on ui other cas no. |

556-90-1 |

Synonyms |

2-Amino-4(5H)-thiazolone, 4,5-Imidazolidinedithione |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Imino-4-thiazolidinone?

A1: The molecular formula of 2-Imino-4-thiazolidinone is C3H4N2OS, and its molecular weight is 116.15 g/mol.

Q2: What spectroscopic data is available for characterizing 2-Imino-4-thiazolidinone?

A: Researchers utilize various spectroscopic techniques to characterize 2-Imino-4-thiazolidinone, including:* Infrared (IR) Spectroscopy: [, , , ] IR spectroscopy helps identify functional groups and their vibrations within the molecule. * Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , , , , ] Both 1H and 13C NMR provide detailed information about the hydrogen and carbon environments in the molecule. Researchers have also used 15N NMR to determine tautomeric forms. [, ]* Mass Spectrometry (MS): [, , ] MS helps determine the molecular weight and fragmentation patterns, providing insights into the structure.

Q3: What is the preferred tautomeric form of 2-Imino-4-thiazolidinone?

A: 2-Imino-4-thiazolidinone can exist in two tautomeric forms: the amino and imino forms. Research utilizing 15N NMR and X-ray crystallography confirmed that the amino tautomer is the preferred form both in the solid state and in solution. [, ]

Q4: What are the donor properties of 2-Imino-4-thiazolidinone towards metal ions?

A: Studies have shown that 2-Imino-4-thiazolidinone acts as a monodentate ligand, coordinating to metal ions like Cobalt(II) and Nickel(II) through the carbonyl oxygen atom. [] This coordination behavior can be exploited to design metal complexes with potential applications in various fields.

Q5: What are the common synthetic routes for 2-Imino-4-thiazolidinone?

A: 2-Imino-4-thiazolidinone can be synthesized using several methods, including:* Condensation of α-haloacids with thiourea: This classic method involves reacting an α-haloacid like chloroacetic acid with thiourea in the presence of a base or under microwave irradiation. [, , , , , ]* Reaction of 1,3-disubstituted thioureas with chloroacetyl chloride: This approach offers a regioselective pathway to 2-imino-4-thiazolidinones, particularly for unsymmetrically substituted thioureas. []* Cyclization of thiocarbamoyl thiocyanoacetamides: Reaction of ethyl thiocyanoacetate with aromatic aldehydes in the presence of thiourea can lead to the formation of 5-arylidene-2-imino-4-thiazolidinones. []

Q6: Can 2-Imino-4-thiazolidinone undergo further chemical transformations?

A: Yes, 2-Imino-4-thiazolidinone exhibits diverse reactivity and can undergo various transformations, including:* Knoevenagel Condensation: The acidic proton at the 5-position allows for condensation with aldehydes to form 5-arylidene derivatives. This reaction has been widely explored for synthesizing a range of biologically active compounds. [, , , , , , ]* Alkylation and Arylation: The nitrogen atoms in the thiazolidinone ring can undergo alkylation or arylation reactions, expanding the structural diversity and potential applications. [, ]* Cycloaddition Reactions: Researchers have explored the cycloaddition reactions of 2-imino-4-thiazolidinone with dipolarophiles like benzylidenemalonate and 1,3-diphenylpropenone, leading to the formation of fused heterocyclic systems. []

Q7: What are the known biological activities of 2-Imino-4-thiazolidinone derivatives?

A: 2-Imino-4-thiazolidinone derivatives have demonstrated a wide range of biological activities, including:* Anti-inflammatory activity: [, , ] Certain derivatives exhibit dual inhibition of 5-lipoxygenase and cyclooxygenase, key enzymes involved in inflammation.* Antitumor activity: [, ] Studies have shown that some derivatives possess significant antitumor activity against various cancer cell lines, including glioblastoma.* Antiviral activity: [] Derivatives, particularly those derived from camphor, have shown promising antiviral activity against vaccinia and Marburg viruses. * Anticonvulsant activity: [] Research suggests that specific 5-ene-4-thiazolidinone derivatives with heterocyclic substituents could act as potential anticonvulsants.* Inhibition of fibroblast growth factor receptor 1 (FGFR1) kinase: [] Benzylidene derivatives of 2-Imino-4-thiazolidinone have been identified as inhibitors of FGFR1 kinase, a potential target for cancer therapy. * Antitubercular activity: [] Some derivatives have demonstrated antitubercular activity, making them of interest for developing new anti-TB drugs.* Antimicrobial activity: [, ] Derivatives, particularly those with halogen and thiocyanate substituents, have shown promising antimicrobial properties against various bacteria and fungi.

Q8: How does the structure of 2-Imino-4-thiazolidinone relate to its biological activity?

A8: Structure-activity relationship (SAR) studies have revealed crucial insights into the impact of structural modifications on the biological activity of 2-Imino-4-thiazolidinone derivatives:

- Substituents at the 5-position: Modifications at this position, such as the introduction of arylidene, heterylidene, or isatinylidene groups, significantly influence the potency and selectivity towards various targets. [, , , , , ]

- Substituents on the nitrogen atoms: Alkyl or aryl substituents on the nitrogen atoms can modulate the compound's lipophilicity, potentially influencing its pharmacokinetic properties and target affinity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.